molecular formula C12H8N2O5 B089414 4,4'-Dinitrodiphenyl ether CAS No. 101-63-3

4,4'-Dinitrodiphenyl ether

Cat. No.: B089414
CAS No.: 101-63-3
M. Wt: 260.2 g/mol
InChI Key: MWAGUKZCDDRDCS-UHFFFAOYSA-N
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Description

4,4’-Dinitrodiphenyl ether is an organic compound with the molecular formula C12H8N2O5. It is characterized by the presence of two nitro groups attached to each phenyl ring, which are connected by an ether linkage. This compound is known for its yellow crystalline appearance and is used in various chemical processes and applications.

Synthetic Routes and Reaction Conditions:

    Nitration of Diphenyl Ether: This method involves the nitration of diphenyl ether using a mixture of nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the dinitro compound.

    Condensation of p-Nitrochlorobenzene and p-Nitrophenol: This method involves the reaction of p-nitrochlorobenzene with p-nitrophenol in the presence of a base such as sodium hydroxide.

Industrial Production Methods:

    Catalytic Method: In this method, p-nitrochlorobenzene, sodium hydroxide, and copper(I) iodide are added to a solvent. The mixture is heated to 75-85°C and stirred for several hours.

    Ionic Liquid Catalysis: This method uses ionic liquids as catalysts to improve the yield and reduce by-products.

Types of Reactions:

    Reduction: 4,4’-Dinitrodiphenyl ether can undergo reduction reactions to form 4,4’-diaminodiphenyl ether. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups in 4,4’-Dinitrodiphenyl ether can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide can be used for this purpose.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

Major Products:

    Reduction: 4,4’-Diaminodiphenyl ether.

    Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

4,4’-Dinitrodiphenyl ether has several applications in scientific research:

Comparison with Similar Compounds

    4-Nitrodiphenyl Ether: This compound has only one nitro group and exhibits different reactivity and applications compared to 4,4’-Dinitrodiphenyl ether.

    4,4’-Diaminodiphenyl Ether: The reduced form of 4,4’-Dinitrodiphenyl ether, which has amino groups instead of nitro groups, leading to different chemical properties and uses.

Uniqueness: 4,4’-Dinitrodiphenyl ether is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and applications. The compound’s ability to undergo reduction and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-nitro-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGUKZCDDRDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026676
Record name 1,1'-Oxybis(4-nitrobenzene)
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Molecular Weight

260.20 g/mol
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CAS No.

101-63-3
Record name 1,1′-Oxybis[4-nitrobenzene]
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Record name Bis(4-nitrophenyl) ether
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Record name 4,4'-Dinitrodiphenyl ether
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Record name Benzene, 1,1'-oxybis[4-nitro-
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Record name 1,1'-Oxybis(4-nitrobenzene)
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Record name Bis(4-nitrophenyl) ether
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Record name 4,4'-DINITRODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

A 250 ml shaker bomb is charged with 79 g (0.50 mole) p-nitrochlorobenzene, 43 g n-butanol, 3 g (0.03 mole) potassium acetate, and 30 g (0.28 mole) sodium carbonate. The reactor is purged with nitrogen and heated to and maintained at 200° C. under autogenous pressure for 9 hours. No increase in pressure is observed and no 4,4'-dinitrodiphenyl ether is formed. This example illustrates that the reaction will not proceed using a protic solvent.
Quantity
79 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,4-Dinitrobenzene (3.52 g, 20.5 mmol) and potassium carbonate (1.38 g, 10 mmol) were heated in dimethylsulfoxide (8 mL) at about 100° C. for approximately 5.8 hours. The reaction was allowed to cool and was poured into water (20 mL). The reaction vessel was rinsed with an additional 10 mL of water and the rinses were combined. The combined aqueous suspensions were allowed to stand overnight. The solid was collected, washed with water, and dried to give 2.35 g (63% pure) of 4,4'-dinitrodiphenyl ether.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 69 g (1.0 mol) of sodium nitrite, 53 g (0.5 mol) of sodium carbonate, 5 g (0.01 mol) of hexadecyltributyl-phosphonium bromide, 220 ml of water and 78.5 g (0.5 mol) of 4-chloro-nitrobenzene is heated to 140° C. for 7 hours. After cooling, the solid product is filtered off and washed, first with a little dilute hydrochloric acid and then with a little alcohol. After drying, 61 g (91.5% of theory) of 4,4'-dinitrodiphenyl ether (melting point: 139°-140° C.) are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4,4'-dinitrodiphenyl ether?

A1: this compound is primarily used as a precursor in the synthesis of 4,4'-diaminodiphenyl ether (DADPE) [, , ]. DADPE is a crucial monomer in the production of high-performance polymers, such as polyamides and polyimides [, , ].

Q2: Can you describe a common method for synthesizing this compound?

A2: One common approach involves the reaction of 4-nitrochlorobenzene with 4-nitrophenol in the presence of a base like potassium carbonate and a solvent like dimethylacetamide []. This reaction yields this compound. Another method uses p-nitrochlorobenzene as a starting material and synthesizes 4,4'-dinitro diphenyl ether under the catalytic action of a catalyst and a co-catalyst in the presence of monobasic alcohol or polyhydric alcohol [].

Q3: How is this compound converted to 4,4'-diaminodiphenyl ether?

A3: The conversion is achieved through catalytic hydrogenation. Various catalysts can be employed, including palladium on carbon (Pd/C) [] and supported nickel catalysts like KT-02 Ni/SiO2 []. This process reduces the nitro groups of this compound to amino groups, forming DADPE.

Q4: What factors influence the catalytic hydrogenation of this compound?

A4: Several factors can affect the efficiency of the hydrogenation reaction, including temperature, pressure, stirring speed, and the amount of catalyst used [, ]. For instance, research indicates that hydrogen adsorption is the rate-limiting step in the Pd/C catalyzed reaction [].

Q5: Are there alternative methods for reducing this compound to 4,4'-diaminodiphenyl ether?

A5: Yes, recent research highlights the use of semiconductor-based photocatalytic reduction as a promising alternative []. This method utilizes a cocatalyst-free nano-twin crystal ZnxCd1−xS (T−ZnxCd1−xS) semiconductor to achieve nearly complete conversion of this compound to 4,4'-diaminodiphenyl ether under visible light, using water as the hydrogen source [].

Q6: Has the thermodynamic properties of this compound been investigated?

A6: Yes, studies have explored the thermodynamic properties of this compound, including standard enthalpies of formation [] and relative enthalpies [, ]. These studies provide valuable insights into the compound's energetic characteristics.

Q7: What are the advantages of using 4,4'-diaminodiphenyl ether derived from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐dinitrodiphenyl ether?

A7: Poly(ether-imide)s synthesized from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐diaminodiphenyl ether exhibit excellent solubility in polar organic solvents, high glass transition temperatures (Tg > 340 °C), and good thermal stability with 10% weight loss temperatures above 550 °C []. These properties make them suitable for high-performance applications.

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